![molecular formula C23H17N7O4 B2796961 N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1019097-36-9](/img/structure/B2796961.png)
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a pyrazole derivative . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in recent years . Traditional procedures used in the synthesis of pyrazoles involve the condensation of α, β -unsaturated carbonyl compounds with substituted hydrazines .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound also contains a pyrimidine ring and a benzo[d][1,3]dioxole group .Aplicaciones Científicas De Investigación
Anticancer Applications
The synthesis and biological evaluation of novel pyrazolopyrimidine derivatives, including compounds similar to the specified chemical, have been a significant area of research due to their potential anticancer activities. For instance, a study by Rahmouni et al. (2016) explored the synthesis of a series of pyrazolopyrimidines for their cytotoxic activities against HCT-116 (colorectal cancer) and MCF-7 (breast cancer) cell lines. This research highlights the structure-activity relationship (SAR), suggesting the importance of specific substitutions on the pyrazolopyrimidine core for enhanced anticancer activity (Rahmouni et al., 2016).
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazolopyrimidine derivatives are also noteworthy. The same study by Rahmouni et al. included the assessment of these compounds for their 5-lipoxygenase inhibition activities, which is a critical enzyme involved in the inflammatory process. Such studies underline the dual potential of these compounds in addressing inflammation alongside cancer (Rahmouni et al., 2016).
Chemical Synthesis and Characterization
Research on the chemical synthesis and characterization of these compounds is fundamental to their development as potential therapeutic agents. For example, the work by Miyashita et al. (1990) on the facile preparation of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones provides valuable insights into the synthetic routes that can be employed to obtain various derivatives of the parent compound, thus enabling further pharmacological exploration (Miyashita et al., 1990).
Enzymatic Activity
Some derivatives have been investigated for their potential to modulate enzymatic activity, which is crucial for developing drugs targeting specific metabolic pathways or enzymes involved in disease progression. The research on the synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters provides a basis for exploring the enzymatic activity of these compounds, potentially leading to new therapeutic applications (Abd et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-methyl-2-(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N7O4/c1-13-9-19(25-21(31)14-7-8-17-18(10-14)34-12-33-17)30(28-13)23-26-20-16(22(32)27-23)11-24-29(20)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,31)(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWVQSXIUTUXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC=CC=C6)C(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.